N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVYXDZZNGMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568555-99-7 | |
| Record name | N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide typically involves the acylation of 4-(difluoromethoxy)aniline with 2-chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(difluoromethoxy)aniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide core.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of primary amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies indicate that N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit tumor growth through various mechanisms, including:
- VEGFR-2 Inhibition : The compound acts as a vascular endothelial growth factor receptor-2 inhibitor, which is crucial for angiogenesis in tumors.
- Induction of Apoptosis : Flow cytometry analyses revealed a significant increase in the percentage of HepG2 cells (liver cancer) undergoing apoptosis when treated with this compound, indicating its potential as a therapeutic agent against hepatic malignancies.
Biological Activity Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethoxy and chloroacetyl | Anti-cancer potential |
| N-(2-chloroacetyl)-4-methoxybenzamide | Methoxy instead of difluoromethoxy | Similar anti-cancer effects |
| N-[4-(2-chloroacetyl)phenyl]benzamide | Different substitution pattern | Varies |
| N-(4-fluorobenzoyl)-2-chloroacetamide | Fluorinated aromatic ring | Potentially similar |
This table illustrates how the unique difluoromethoxy substitution may enhance the bioactivity of this compound compared to structurally similar compounds.
Peptide Synthesis Applications
Thioether Macrocyclization
this compound has been utilized in the thioether macrocyclization of peptides, a process critical for developing cyclic peptide therapeutics. This method allows for the efficient formation of overlapping-bicyclic or dumbbell-type bicyclic peptides, enhancing their stability and biological activity.
Linker-Free Incorporation of Carbohydrates
The compound also facilitates the linker-free incorporation of carbohydrates into ribosomally translated macrocyclic peptides. This application is significant for creating glycopeptides that can improve targeting and efficacy in therapeutic applications. The process involves:
- Activation and elimination of cysteine to dehydroalanine.
- Conjugate addition of various exogenous thiols, emphasizing carbohydrate incorporation.
Case Studies and Experimental Findings
Case Study: Anticancer Efficacy
In vitro studies using MTT assays on various human cancer cell lines have shown that this compound exhibits IC50 values ranging from approximately 3.22 µM to 32.53 µM against HepG2 and MCF-7 cell lines, respectively. These results suggest that the compound possesses significant cytotoxic effects compared to standard chemotherapeutics like Sorafenib.
Mechanistic Insights
Further investigations into the mechanism of action revealed that treatment with this compound led to:
- Increased caspase-3 activity, indicating enhanced apoptotic signaling.
- A notable cell cycle arrest in the Pre-G1 phase in treated cells, confirming its role in inducing apoptosis.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide with related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- The 2-chloroacetyl group in the target compound contrasts with bulkier substituents (e.g., pyridinyl in Roflumilast or aryl groups in other derivatives). This moiety’s electrophilic nature may facilitate covalent binding to biological targets but could also increase toxicity risks compared to non-reactive analogs .
- Difluoromethoxy vs. Methoxy : The difluoromethoxy group (present in the target compound and Roflumilast) provides greater electron-withdrawing effects and oxidative stability than methoxy groups (e.g., in ), enhancing metabolic resistance .
Spectroscopic and Physical Properties
- Fluorescence Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits pH-dependent fluorescence, with optimal intensity at pH 3.
Biological Activity
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloroacetyl group and a difluoromethoxy group attached to a benzamide backbone. This unique configuration contributes to its reactivity and biological interactions.
- Molecular Formula : CHClFN\O
- Molecular Weight : 233.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential anti-cancer effects, as it may inhibit enzymes involved in tumor growth.
- Receptor Interaction : The difluoromethoxy group enhances the compound's lipophilicity, potentially increasing its binding affinity to various receptors involved in metabolic pathways.
Pharmacological Applications
This compound has been studied for several pharmacological applications:
- Anti-Cancer Potential : Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes related to tumor growth. Its structural features suggest it may interact with various biological targets, including receptors and enzymes involved in metabolic pathways.
- Thioether Macrocyclization : The compound is utilized in the thioether macrocyclization of peptides, which has applications in drug development and the synthesis of complex organic molecules.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethoxy and chloroacetyl | Anti-cancer potential |
| N-(2-chloroacetyl)-4-methoxybenzamide | Methoxy instead of difluoromethoxy | Similar anti-cancer effects |
| N-[4-(2-chloroacetyl)phenyl]benzamide | Different substitution pattern | Varies |
| N-(4-fluorobenzoyl)-2-chloroacetamide | Fluorinated aromatic ring | Potentially similar |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC values indicating potent inhibitory effects on cell proliferation.
- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound's ability to inhibit specific enzymes correlates with its structural features. The presence of the difluoromethoxy group appears to enhance its interaction with target proteins, leading to greater efficacy in enzyme inhibition.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a promising candidate for further development as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide with high yield and purity?
- Methodological Answer : Optimize reaction conditions using anhydrous acetonitrile and sodium pivalate as a base to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate). Hazard analysis must precede synthesis, focusing on decomposition risks (DSC data) and mutagenicity (Ames II testing) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the chloroacetyl and difluoromethoxy groups. FT-IR can validate carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to mutagenicity risks (comparable to benzyl chloride). Store in airtight containers under inert gas (argon) at –20°C to prevent decomposition. Regularly assess thermal stability via DSC to detect exothermic decomposition events .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via LC-MS.
- Hydrolytic Stability : Expose to buffers (pH 1–13) and monitor hydrolysis of the chloroacetyl group.
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light-induced degradation .
Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (nM to μM) to distinguish target-specific effects from off-target toxicity.
- SAR Studies : Modify the difluoromethoxy or chloroacetyl groups; compare activity using in vitro assays (e.g., PARP-1 inhibition or receptor binding ).
- Counter-Screen : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to isolate mechanisms .
Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer :
- Lipophilicity Modulation : Introduce trifluoromethyl or pyridyl substituents to enhance metabolic stability and blood-brain barrier penetration .
- Prodrug Design : Mask the chloroacetyl group with enzymatically cleavable esters to reduce off-target reactivity.
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PARP-1 ) to guide rational modifications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
